molecular formula C21H12INO3 B5002543 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide

Cat. No. B5002543
M. Wt: 453.2 g/mol
InChI Key: CQURUGMIXOJQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide, also known as BI-2536, is a small molecule inhibitor of the protein kinase Plk1. Plk1 plays a crucial role in the regulation of cell division and has been identified as a potential target for cancer treatment. BI-2536 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.

Mechanism of Action

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide inhibits the activity of Plk1, a protein kinase that plays a crucial role in the regulation of cell division. Plk1 is involved in several stages of mitosis, including spindle formation, chromosome alignment, and cytokinesis. Inhibition of Plk1 by this compound leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide is its potency as a Plk1 inhibitor. It has been shown to be effective at low concentrations, making it a useful tool for studying the role of Plk1 in cell division. However, one limitation of this compound is its specificity for Plk1. It does not inhibit other kinases that are involved in cell division, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide. One area of interest is the development of combination therapies that include this compound and other anticancer drugs. Another potential direction is the investigation of the role of Plk1 in other cellular processes, such as DNA damage repair and cell migration. Finally, the development of more potent and selective Plk1 inhibitors may lead to the discovery of new anticancer agents.

Synthesis Methods

The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide involves several steps, including the preparation of 4-iodobenzamide and the coupling of this compound with 2-anthracenecarboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In preclinical studies, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other anticancer drugs.

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12INO3/c22-13-7-5-12(6-8-13)21(26)23-14-9-10-17-18(11-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQURUGMIXOJQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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